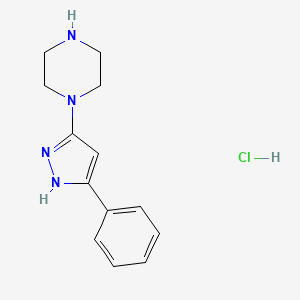

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is a chemical compound that is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine . The process includes the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis

The molecular formula of “1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is C14H18N4 . The molecular weight is 242.32 g/mol . The InChI string representation of the molecule isInChI=1S/C14H18N4/c1-12-11-14 (17-9-7-15-8-10-17)18 (16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 . Chemical Reactions Analysis

The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .Physical and Chemical Properties Analysis

The compound has a molecular weight of 242.32 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.153146591 g/mol .Orientations Futures

The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . The future directions could involve exploring more therapeutic applications of these inhibitors and optimizing the synthesis process of the compound.

Mécanisme D'action

Target of Action

Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are therefore used as antidiabetic agents .

Mode of Action

Based on its similarity to other compounds, it may interact with its targets (such as dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Biochemical Pathways

The compound likely affects the incretin hormone pathway, given its potential role as a dipeptidylpeptidase 4 inhibitor . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are involved in glucose homeostasis . By inhibiting dipeptidylpeptidase 4, the compound could prevent the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

Based on its potential role as a dipeptidylpeptidase 4 inhibitor , it may lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, in a dark place, and under an inert atmosphere This suggests that light, temperature, and the presence of reactive gases could potentially affect its stability and efficacy

Propriétés

IUPAC Name |

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17;/h1-5,10,14H,6-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COISUSAUIJJJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)

![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)

![6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461001.png)

![1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461023.png)

![2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6461029.png)

![4,4,4-trifluoro-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6461044.png)

![5-[(4-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461049.png)

![1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461055.png)

![5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile](/img/structure/B6461066.png)

![6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461072.png)

![1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B6461085.png)